An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzamidine is a substituted aromatic amidine that holds significant interest within the realms of medicinal chemistry and drug discovery. The benzamidine scaffold itself is a well-established pharmacophore, known for its ability to act as a reversible competitive inhibitor of trypsin and other serine proteases. The introduction of three methoxy groups onto the phenyl ring at the 2, 3, and 4 positions significantly modifies the molecule's electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3,4-Trimethoxybenzamidine, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are foundational to its behavior and interactions in a biological system.
Molecular Structure
2,3,4-Trimethoxybenzamidine possesses a central benzene ring substituted with a carboximidamide (amidine) group and three methoxy groups at the 2, 3, and 4 positions. The amidine group, with its basic nitrogen atoms, is crucial for its potential interactions with biological targets, often mimicking the guanidinium group of arginine residues in proteins.
Caption: 2D structure of 2,3,4-Trimethoxybenzamidine.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,4-Trimethoxybenzamidine and its commonly used hydrochloride salt is presented in the table below. These parameters are critical for understanding the compound's solubility, stability, and suitability for various experimental and formulation contexts.
| Property | 2,3,4-Trimethoxybenzamidine | 2,3,4-Trimethoxybenzamidine Hydrochloride | Source(s) |
| CAS Number | 885954-26-7 | 1187929-17-4 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | C₁₀H₁₅ClN₂O₃ | [1] |
| Molecular Weight | 210.23 g/mol | 246.69 g/mol | [1][2] |
| Appearance | Predicted to be a solid. | Typically a white to off-white crystalline solid. | [3] |
| Solubility | Data not available. Expected to have some solubility in organic solvents. | Soluble in water. | [3] |
| Melting Point | Data not available. | Data not available. | |
| pKa | Data not available. The amidine group is basic. | Data not available. |
Synthesis of 2,3,4-Trimethoxybenzamidine
The synthesis of benzamidine derivatives can be achieved through various synthetic routes. A common and effective method for the preparation of amidines from nitriles is the Pinner reaction.[4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), which is then converted to the amidine upon treatment with ammonia.
Synthetic Strategy: The Pinner Reaction
The synthesis of 2,3,4-Trimethoxybenzamidine can be logically approached by the Pinner reaction starting from 2,3,4-trimethoxybenzonitrile. This precursor can be synthesized from the commercially available 2,3,4-trimethoxybenzaldehyde. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2,3,4-Trimethoxybenzamidine via the Pinner reaction.
Detailed Experimental Protocol (Proposed)
The following is a proposed, generalized protocol for the synthesis of 2,3,4-Trimethoxybenzamidine hydrochloride based on the principles of the Pinner reaction.
Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde
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Oxime Formation: To a solution of 2,3,4-trimethoxybenzaldehyde in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 20°C.
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Dehydration to Nitrile: The resulting oxime can be dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. For example, the oxime can be heated under reflux with acetic anhydride.
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After completion of the reaction, the mixture is cooled and poured into ice water. The precipitated product, 2,3,4-trimethoxybenzonitrile, is collected by filtration, washed with water, and dried.
Step 2: Pinner Reaction to form 2,3,4-Trimethoxybenzamidine Hydrochloride
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Formation of the Pinner Salt: Dissolve the synthesized 2,3,4-trimethoxybenzonitrile in a mixture of anhydrous ethanol and a co-solvent like anhydrous diethyl ether or chloroform in a flask equipped with a drying tube.
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Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be carefully controlled.
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Continue the addition of HCl gas until the solution is saturated. The imidate hydrochloride (Pinner salt) will precipitate out of the solution as a white solid.
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Allow the mixture to stand in the cold for several hours to ensure complete precipitation.
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Collect the Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.
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Ammonolysis to the Amidine: Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.
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Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the Pinner salt and the formation of ammonium chloride.
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Upon completion, the ammonium chloride is removed by filtration.
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The filtrate, containing the 2,3,4-trimethoxybenzamidine, can be concentrated under reduced pressure. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate of 2,3,4-Trimethoxybenzamidine hydrochloride is then collected by filtration, washed with a cold solvent, and dried.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3,4-Trimethoxybenzamidine is expected to show the following signals:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant between these protons would be indicative of their ortho relationship.
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Methoxy Protons: Three distinct singlets in the region of δ 3.8-4.0 ppm, each integrating to three protons, corresponding to the three methoxy groups.
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Amidine Protons: Broad signals corresponding to the -NH₂ and =NH protons of the amidine group. These signals are often exchangeable with D₂O and their chemical shift can be variable.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide further structural confirmation:
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Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm), corresponding to the six carbons of the benzene ring. The carbons attached to the methoxy groups and the amidine group will have distinct chemical shifts.
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Amidine Carbon: A signal for the amidine carbon (C=N) typically appears in the downfield region of the spectrum (around δ 160-170 ppm).
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Methoxy Carbons: Three signals for the methoxy carbons, typically in the range of δ 55-65 ppm.
FTIR Spectroscopy
The infrared spectrum would display characteristic absorption bands for the key functional groups:
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N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amidine group.
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C=N Stretching: A strong absorption band around 1650 cm⁻¹ due to the C=N stretching of the imine functionality.
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C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the methoxy groups.
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Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. For 2,3,4-Trimethoxybenzamidine, the molecular ion peak [M]⁺ would be expected at m/z 210.23. The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the amidine functionality.
Applications and Future Directions
Benzamidine and its derivatives are well-documented as inhibitors of serine proteases, which are implicated in a wide array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. The trimethoxy substitution pattern on the phenyl ring of 2,3,4-Trimethoxybenzamidine may confer unique properties that could be exploited for the development of more potent and selective inhibitors.
Potential areas of research and application for 2,3,4-Trimethoxybenzamidine include:
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Anticoagulant and Antithrombotic Agents: As potential inhibitors of proteases in the coagulation cascade.
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Anti-inflammatory Drugs: By targeting proteases involved in inflammatory pathways.
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Anticancer Therapeutics: Targeting proteases that play a role in tumor growth, invasion, and metastasis.
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Antimicrobial Agents: Exploring its potential to inhibit microbial proteases.
The synthesis of a library of analogs based on the 2,3,4-trimethoxybenzamidine scaffold, coupled with robust biological screening, could lead to the discovery of novel drug candidates with improved therapeutic profiles.
Caption: Potential therapeutic applications of 2,3,4-Trimethoxybenzamidine.
Conclusion
2,3,4-Trimethoxybenzamidine is a molecule of significant interest for medicinal chemists and drug development professionals. Its unique combination of a proven pharmacophore, the benzamidine moiety, with a specific trimethoxy substitution pattern offers exciting opportunities for the design of novel therapeutic agents. While detailed experimental data on its properties and synthesis are still emerging, this guide provides a solid foundation for researchers to build upon. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted and holds the promise of unlocking new avenues in the treatment of a variety of diseases.
References
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Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 1187929-17-4, 2,3,4-Trimethoxy-Benzamidine Hydrochloride. Retrieved from [Link]
